molecular formula C16H25N5O2S B2723800 4-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine CAS No. 1210694-03-3

4-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine

Cat. No.: B2723800
CAS No.: 1210694-03-3
M. Wt: 351.47
InChI Key: JCFMNBPAJXWPQD-UHFFFAOYSA-N
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Description

4-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with cyclopropylsulfonyl and piperidinyl groups, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a piperazine derivative, followed by the introduction of the cyclopropylsulfonyl group through sulfonylation reactions. The final step often involves the coupling of the piperidinyl group to the pyrimidine ring under specific catalytic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the sulfonyl group or other functional groups present in the molecule.

    Substitution: Nucleophilic substitution reactions are common, where the piperidinyl or piperazinyl groups can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-(Methylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine
  • 4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine
  • 4-(4-(Phenylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine

Uniqueness

4-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine is unique due to the presence of the cyclopropylsulfonyl group, which imparts distinct steric and electronic properties compared to its analogs

Properties

IUPAC Name

4-(4-cyclopropylsulfonylpiperazin-1-yl)-6-piperidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O2S/c22-24(23,14-4-5-14)21-10-8-20(9-11-21)16-12-15(17-13-18-16)19-6-2-1-3-7-19/h12-14H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCFMNBPAJXWPQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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